Welcome to the BenchChem Online Store!
molecular formula C11H17N3O4 B8373945 (R)-alpha-hexyl-4-nitro-1H-imidazole-1-acetic acid

(R)-alpha-hexyl-4-nitro-1H-imidazole-1-acetic acid

Cat. No. B8373945
M. Wt: 255.27 g/mol
InChI Key: FXYGUOHEDNYHEL-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05344937

Procedure details

To a suspension of 5.89 g (0.02 mol) of (-)-cinchonidine in 80 mL water was added 2.78 mL (2.02 g, 0.02 mol) triethylamine. The mixture was warmed to about 40°-45° C. A solution of 10.21 g (0.04 mol) of a racemic mixture of α-hexyl-4-nitro-1H-imidazole-1-acetic acid in 40 mL technical grade ethanol was added to the warm suspension with stirring. (The pH of the mixture was adjusted to 6.9-7.4 by addition of triethylamine or aqueous hydrochloric acid as required.) The resulting suspension was then heated to about 85° C. The resulting solution was allowed to cool gradually to ambient temperature with slow stirring. The precipitated salt was filtered, washed with about 30 mL of ethanol --H2O(1:2), and dried at 50° C. in vacuo to constant weight. The reaction produced 9 g of (R)-α-hexyl-4-nitro-1H-imidazole-1-acetic acid)-cinchonidine salt. A portion of the product was converted to the free acid and then derivatized as the methyl ester (diazomethane) and analyzed by HPLC on a chiral column. The analysis indicated that the acid derived from the product had an ee of 94%. Recrystallization of the product salt from ethanol--water 1:1 (13:1 volumes) provided 7.4 g of the pure salt, ee>99% (HPLC), M.Pt. 205° C. (dec). (NMR).
Name
(-)-cinchonidine
Quantity
5.89 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
racemic mixture
Quantity
10.21 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
2.78 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C=C[C@@H]1[C@@H]2C[C@@H]([C@H](O)C3C4C(=CC=CC=4)N=CC=3)N(CC2)C1.[CH2:23]([CH:29]([N:33]1[CH:37]=[C:36]([N+:38]([O-:40])=[O:39])[N:35]=[CH:34]1)[C:30]([OH:32])=[O:31])[CH2:24][CH2:25][CH2:26][CH2:27][CH3:28].Cl>O.C(N(CC)CC)C.C(O)C>[CH2:23]([C@@H:29]([N:33]1[CH:37]=[C:36]([N+:38]([O-:40])=[O:39])[N:35]=[CH:34]1)[C:30]([OH:32])=[O:31])[CH2:24][CH2:25][CH2:26][CH2:27][CH3:28]

Inputs

Step One
Name
(-)-cinchonidine
Quantity
5.89 g
Type
reactant
Smiles
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
racemic mixture
Quantity
10.21 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)C(C(=O)O)N1C=NC(=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
2.78 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to about 40°-45° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool gradually to ambient temperature with slow stirring
FILTRATION
Type
FILTRATION
Details
The precipitated salt was filtered
WASH
Type
WASH
Details
washed with about 30 mL of ethanol --H2O(1:2)
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in vacuo to constant weight

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)[C@H](C(=O)O)N1C=NC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05344937

Procedure details

To a suspension of 5.89 g (0.02 mol) of (-)-cinchonidine in 80 mL water was added 2.78 mL (2.02 g, 0.02 mol) triethylamine. The mixture was warmed to about 40°-45° C. A solution of 10.21 g (0.04 mol) of a racemic mixture of α-hexyl-4-nitro-1H-imidazole-1-acetic acid in 40 mL technical grade ethanol was added to the warm suspension with stirring. (The pH of the mixture was adjusted to 6.9-7.4 by addition of triethylamine or aqueous hydrochloric acid as required.) The resulting suspension was then heated to about 85° C. The resulting solution was allowed to cool gradually to ambient temperature with slow stirring. The precipitated salt was filtered, washed with about 30 mL of ethanol --H2O(1:2), and dried at 50° C. in vacuo to constant weight. The reaction produced 9 g of (R)-α-hexyl-4-nitro-1H-imidazole-1-acetic acid)-cinchonidine salt. A portion of the product was converted to the free acid and then derivatized as the methyl ester (diazomethane) and analyzed by HPLC on a chiral column. The analysis indicated that the acid derived from the product had an ee of 94%. Recrystallization of the product salt from ethanol--water 1:1 (13:1 volumes) provided 7.4 g of the pure salt, ee>99% (HPLC), M.Pt. 205° C. (dec). (NMR).
Name
(-)-cinchonidine
Quantity
5.89 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
racemic mixture
Quantity
10.21 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
2.78 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C=C[C@@H]1[C@@H]2C[C@@H]([C@H](O)C3C4C(=CC=CC=4)N=CC=3)N(CC2)C1.[CH2:23]([CH:29]([N:33]1[CH:37]=[C:36]([N+:38]([O-:40])=[O:39])[N:35]=[CH:34]1)[C:30]([OH:32])=[O:31])[CH2:24][CH2:25][CH2:26][CH2:27][CH3:28].Cl>O.C(N(CC)CC)C.C(O)C>[CH2:23]([C@@H:29]([N:33]1[CH:37]=[C:36]([N+:38]([O-:40])=[O:39])[N:35]=[CH:34]1)[C:30]([OH:32])=[O:31])[CH2:24][CH2:25][CH2:26][CH2:27][CH3:28]

Inputs

Step One
Name
(-)-cinchonidine
Quantity
5.89 g
Type
reactant
Smiles
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
racemic mixture
Quantity
10.21 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)C(C(=O)O)N1C=NC(=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
2.78 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to about 40°-45° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool gradually to ambient temperature with slow stirring
FILTRATION
Type
FILTRATION
Details
The precipitated salt was filtered
WASH
Type
WASH
Details
washed with about 30 mL of ethanol --H2O(1:2)
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in vacuo to constant weight

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)[C@H](C(=O)O)N1C=NC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.